Preussomerin I
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Overview
Description
Preussomerin I is a naturally occurring compound isolated from various fungi, particularly those belonging to the genus Preussia. It is part of the preussomerin family, which consists of several structurally related compounds known for their biological activities. This compound has garnered attention due to its significant antifungal, antibacterial, and cytotoxic properties, making it a potential candidate for various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Preussomerin I typically involves complex organic reactions starting from simpler precursor molecules. One common approach is the bioreductive esterification process, where quinone propionic acid derivatives are linked to fungal cytotoxic compounds through esterification reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to achieve larger quantities. This process requires careful optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as chromatography and crystallization are often employed to isolate this compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Preussomerin I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve high yields and selectivity.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound
Scientific Research Applications
Preussomerin I has a wide range of scientific research applications, including:
Chemistry: : Used as a reagent in organic synthesis and as a model compound for studying chemical reactions.
Medicine: : Explored for its cytotoxic properties, with potential use in cancer therapy and as an antimicrobial agent.
Industry: : Utilized in the development of new pharmaceuticals and agrochemicals due to its biological activity.
Mechanism of Action
The mechanism by which Preussomerin I exerts its effects involves its interaction with specific molecular targets and pathways. It is believed to disrupt cellular processes in fungi and bacteria, leading to their inhibition or death. The exact molecular targets and pathways are still under investigation, but research suggests that this compound may interfere with cell wall synthesis, protein synthesis, and other vital cellular functions.
Comparison with Similar Compounds
Preussomerin I is compared with other similar compounds in the preussomerin family, such as Preussomerin G, Preussomerin A, and Preussomerin F. These compounds share a common bis-acetal ring system, which contributes to their stability and biological activity
Properties
Molecular Formula |
C21H14O8 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
(1S,2R,4S,12S,13R)-7-hydroxy-13-methoxy-3,11,21,22-tetraoxaheptacyclo[10.9.1.11,6.112,16.02,4.010,24.020,23]tetracosa-6,8,10(24),16(23),17,19-hexaene-5,15-dione |
InChI |
InChI=1S/C21H14O8/c1-25-13-7-10(23)8-3-2-4-11-15(8)20(13)27-12-6-5-9(22)14-16(12)21(28-11,29-20)19-18(26-19)17(14)24/h2-6,13,18-19,22H,7H2,1H3/t13-,18-,19-,20-,21+/m1/s1 |
InChI Key |
NVGIJVUQQFDOAD-HJSZTXSCSA-N |
Isomeric SMILES |
CO[C@@H]1CC(=O)C2=C3[C@@]14OC5=C6C(=C(C=C5)O)C(=O)[C@@H]7[C@H]([C@]6(O4)OC3=CC=C2)O7 |
Canonical SMILES |
COC1CC(=O)C2=C3C14OC5=C6C(=C(C=C5)O)C(=O)C7C(C6(O4)OC3=CC=C2)O7 |
Origin of Product |
United States |
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